molecular formula C33H34FN2O5- B1256869 Atorvastatin(1-)

Atorvastatin(1-)

Número de catálogo: B1256869
Peso molecular: 557.6 g/mol
Clave InChI: XUKUURHRXDUEBC-KAYWLYCHSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Atorvastatin Calcium is the calcium salt of atorvastatin, a synthetic lipid-lowering agent. Atorvastatin competitively inhibits hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase, the enzyme which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis. This agent increases the number of LDL receptors on hepatic cell surfaces, enhancing the uptake and catabolism of LDL and reducing LDL production and the number of LDL particles, and lowers plasma cholesterol and lipoprotein levels. Like other statins, atorvastatin may also display direct antineoplastic activity, possibly by inhibiting farnesylation and geranylgeranylation of proteins such as small GTP-binding proteins, which may result in the arrest of cells in the G1 phase of the cell cycle. This agent may also sensitize tumor cells to cyctostatic drugs, possibly through the mTOR-dependent inhibition of Akt phosphorylation.
Atorvastatin(1-) is a carboxylic acid anion. It is a conjugate base of an atorvastatin.
A pyrrole and heptanoic acid derivative, HYDROXYMETHYLGLUTARYL-COA REDUCTASE INHIBITOR (statin), and ANTICHOLESTEREMIC AGENT that is used to reduce serum levels of LDL-CHOLESTEROL;  APOLIPOPROTEIN B;  and TRIGLYCERIDES. It is used to increase serum levels of HDL-CHOLESTEROL in the treatment of HYPERLIPIDEMIAS, and for the prevention of CARDIOVASCULAR DISEASES in patients with multiple risk factors.

Aplicaciones Científicas De Investigación

Cardiovascular Disease Prevention

Atorvastatin is primarily indicated for the prevention of cardiovascular events. Clinical trials have demonstrated its efficacy in reducing the risk of myocardial infarction, stroke, and revascularization procedures in patients with established coronary heart disease or those at high risk.

Key Findings:

  • Reduction in Cardiovascular Events : The CARDS trial showed a 37% reduction in cardiovascular events with atorvastatin at a dose of 10 mg compared to placebo .
  • Long-term Efficacy : A cumulative analysis of atorvastatin trials indicated significant reductions in acute coronary heart disease events and stroke among diabetic patients .
StudyPopulationDoseOutcome
CARDSHigh-risk patients10 mg37% reduction in events
Atorvastatin Landmarks ProgramVarious populationsVariableSignificant reduction in CHD events

Management of Dyslipidemia

Atorvastatin is the gold-standard treatment for hypercholesterolemia. It effectively lowers low-density lipoprotein cholesterol (LDL-C) levels, which is crucial for managing dyslipidemia.

Efficacy Data:

  • LDL-C Reduction : Studies indicate that atorvastatin can reduce LDL-C levels significantly, achieving target levels in many patients with hypercholesterolemia .
  • Comparison with Other Statins : Atorvastatin has been shown to have a more pronounced effect on LDL cholesterol reduction compared to other statins while maintaining a comparable safety profile .

Pleiotropic Effects

Beyond lipid-lowering, atorvastatin exhibits pleiotropic effects that contribute to its cardiovascular benefits. These include:

  • Improvement in Endothelial Function : Atorvastatin enhances endothelial function, which is vital for vascular health .
  • Anti-inflammatory Properties : It reduces oxidative stress and inflammation, contributing to plaque stability and reduced thrombogenic responses .

Pharmacogenetics

Pharmacogenetic studies have revealed that genetic variations can influence atorvastatin's pharmacokinetics and efficacy. For instance, variations in the SLCO1B1 gene affect atorvastatin absorption and metabolism, leading to differences in therapeutic outcomes among individuals .

Safety Profile

Atorvastatin is generally well-tolerated, but it is essential to monitor for potential adverse effects such as myopathy and liver function abnormalities. Most side effects resolve upon discontinuation of the drug .

Case Study:

A notable case involved a 90-year-old patient who experienced reversible drug-induced liver injury while on atorvastatin therapy. After discontinuation, liver function tests returned to baseline within weeks .

Propiedades

Fórmula molecular

C33H34FN2O5-

Peso molecular

557.6 g/mol

Nombre IUPAC

(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/C33H35FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/p-1/t26-,27-/m1/s1

Clave InChI

XUKUURHRXDUEBC-KAYWLYCHSA-M

SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

SMILES isomérico

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

SMILES canónico

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Pictogramas

Irritant

Sinónimos

(3R,5R)-7-(2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoic acid
atorvastatin
atorvastatin calcium
atorvastatin calcium anhydrous
atorvastatin calcium hydrate
atorvastatin calcium trihydrate
atorvastatin, calcium salt
CI 981
CI-981
CI981
Lipitor
liptonorm

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atorvastatin(1-)
Reactant of Route 2
Atorvastatin(1-)
Reactant of Route 3
Atorvastatin(1-)
Reactant of Route 4
Atorvastatin(1-)
Reactant of Route 5
Atorvastatin(1-)
Reactant of Route 6
Atorvastatin(1-)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.